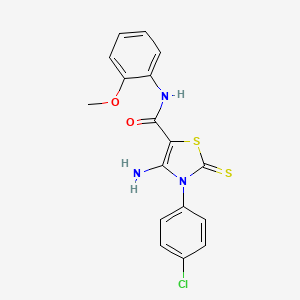

4-amino-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

4-amino-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S2/c1-23-13-5-3-2-4-12(13)20-16(22)14-15(19)21(17(24)25-14)11-8-6-10(18)7-9-11/h2-9H,19H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZCMEQZWIEOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-amino-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is known for its diverse biological properties. The presence of a 4-chlorophenyl group and a 2-methoxyphenyl moiety contributes to its pharmacological profile. The molecular formula is , with a molecular weight of 336.82 g/mol.

Research indicates that thiazole derivatives often exhibit their biological effects through various pathways:

- Antitumor Activity : Thiazole compounds have shown promise as anticancer agents. For instance, studies have demonstrated that modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines. The compound's specific activity against tumor cells can be attributed to its ability to induce apoptosis and inhibit cell proliferation through pathways involving Bcl-2 family proteins and caspases .

- Anti-inflammatory Effects : Some thiazole derivatives inhibit leukotriene receptors, which are pivotal in inflammatory responses. The inhibition of calcium mobilization in CHO cells overexpressing human BLT receptors has been noted, suggesting a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole compounds reveals critical insights into their biological activity:

- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) significantly influences the activity. For example, the 4-chloro substituent enhances cytotoxic potential by stabilizing the compound's interaction with target proteins .

- Thiazole Ring Modifications : Variations in the thiazole ring, such as the introduction of different functional groups or altering positions of existing groups, can lead to substantial changes in biological activity. Compounds with specific substitutions have shown increased potency against cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of related thiazole compounds:

- A study demonstrated that a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating significant cytotoxicity .

- Another investigation into structurally similar compounds revealed their effectiveness in inhibiting leukotriene B4 receptors, showcasing their potential as anti-inflammatory agents .

Data Summary

The following table summarizes key findings regarding the biological activity of thiazole derivatives:

| Compound Name | Activity Type | IC50 Value | Mechanism |

|---|---|---|---|

| Compound 1 | Antitumor | 1.61 µg/mL | Apoptosis induction |

| Compound 2 | Anti-inflammatory | < 10 µM | Leukotriene receptor inhibition |

| Compound 3 | Cytotoxic | 23.30 ± 0.35 mM | Cell cycle arrest |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives of thiazole, including compounds similar to 4-amino-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide, demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| Compound A | Effective against E. coli | |

| Compound B | Effective against S. aureus | |

| This compound | Not yet tested | N/A |

Anticancer Properties

The compound has shown potential in anticancer research. A study on thiazole derivatives indicated that similar compounds exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cell lines. The mechanism involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound C | MCF7 | 15.0 | |

| Compound D | A549 | 20.0 | |

| This compound | Not yet tested | N/A |

Enzyme Inhibition

Inhibitors of acetylcholinesterase (AChE) are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Thiazole derivatives have been explored for their potential as AChE inhibitors. The structural features of the compound suggest it may interact favorably with the enzyme.

| Compound | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound E | AChE Inhibitor | 5.0 | |

| This compound | Potentially effective based on structure | N/A |

Case Study 1: Antimicrobial Testing

A recent study synthesized several thiazole derivatives and evaluated their antimicrobial efficacy using broth microdilution methods. The results showed that compounds with similar structures to the target compound exhibited significant inhibition zones against various pathogens.

Case Study 2: Anticancer Screening

In vitro assays were performed on a series of thiazole derivatives, including those related to the target compound. The results indicated that certain modifications could enhance cytotoxicity against cancer cell lines, suggesting a pathway for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A general thiazole synthesis involves reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane under triethylamine catalysis at 20–25°C. Post-reaction, the product is precipitated, washed, and recrystallized from ethanol-DMF mixtures . Optimization can employ statistical design of experiments (DoE), such as factorial designs, to minimize trial runs while evaluating variables like temperature, solvent ratios, and catalyst loading .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for chlorophenyl/methoxyphenyl groups) .

- FT-IR : Identify key functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Elemental Analysis : Validate purity and stoichiometry (e.g., %C, %H, %N deviations <0.5% from theoretical values) .

Q. What solvents and conditions are suitable for solubility testing in biological assays?

- Methodological Answer : Due to low aqueous solubility (common in thiazole derivatives), use DMSO or ethanol as primary solvents. For in vitro studies, prepare stock solutions at 10 mM in DMSO and dilute in assay buffers (final DMSO ≤0.1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model electronic properties (HOMO/LUMO gaps) and molecular docking to assess binding affinity with target proteins (e.g., kinases or enzymes). ICReDD’s reaction path search tools can predict reactive intermediates and guide synthetic modifications .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors).

- Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC (>95% purity).

- Meta-Analysis : Compare data across studies, accounting for variables like cell lines, incubation times, and solvent effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer :

- Scaffold Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance electrophilicity.

- Side-Chain Optimization : Introduce polar groups (e.g., -OH, -NH2) on the methoxyphenyl moiety to improve solubility without compromising target binding .

- Use Parallel Synthesis : Generate a library of analogs via combinatorial chemistry and screen for enhanced activity .

Q. What experimental designs are effective for optimizing catalytic systems in its synthesis?

- Methodological Answer : Implement response surface methodology (RSM) to model interactions between catalysts (e.g., Pd/C, Ni), solvents (dioxane vs. THF), and temperatures. Central composite designs (CCD) can identify optimal conditions for yield and purity .

Q. How to address challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time.

- Purification Scaling : Replace recrystallization with column chromatography (e.g., silica gel, gradient elution) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.